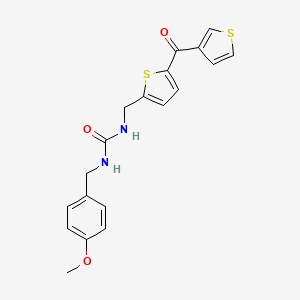
1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of methoxybenzyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves multiple steps:
-
Formation of the Urea Core: : The initial step involves the reaction of 4-methoxybenzylamine with an isocyanate derivative to form the urea core. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
-
Introduction of the Thiophene Groups: : The thiophene groups are introduced through a Friedel-Crafts acylation reaction. Thiophene-2-carboxylic acid chloride is reacted with thiophene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the thiophene-3-carbonyl-thiophene intermediate.
-
Coupling Reaction: : The final step involves coupling the thiophene intermediate with the urea core. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiophene-3-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiophene rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea depends on its application:
Biological Systems: In medicinal chemistry, it may interact with specific proteins or enzymes, inhibiting or modulating their activity. The methoxybenzyl group could facilitate binding to hydrophobic pockets, while the thiophene rings might engage in π-π interactions with aromatic residues.
Materials Science: In electronic applications, the thiophene rings contribute to the compound’s conductivity and electronic properties, enabling its use in devices that require efficient charge transport.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-3-(thiophen-2-ylmethyl)urea: Lacks the additional thiophene-3-carbonyl group, which may affect its electronic properties and reactivity.
1-(4-Methoxybenzyl)-3-(phenylmethyl)urea:
Uniqueness
1-(4-Methoxybenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is unique due to the presence of both methoxybenzyl and thiophene-3-carbonyl-thiophene groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-15-4-2-13(3-5-15)10-20-19(23)21-11-16-6-7-17(26-16)18(22)14-8-9-25-12-14/h2-9,12H,10-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIADLNZIVVBKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-ACETAMIDOBENZOATE](/img/structure/B2637907.png)
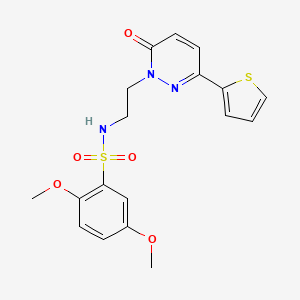
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone](/img/structure/B2637909.png)
![4,5-diethyl 1-{1-[(5-chloro-2-methylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2637910.png)
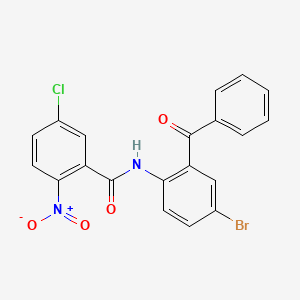
![2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2637913.png)
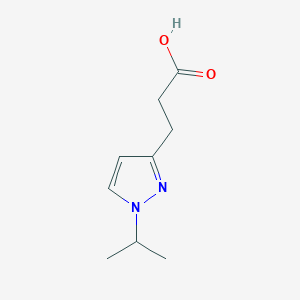
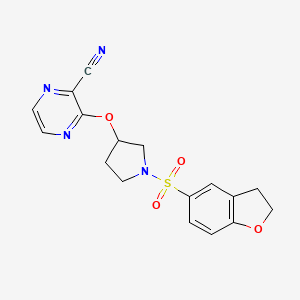
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2637918.png)
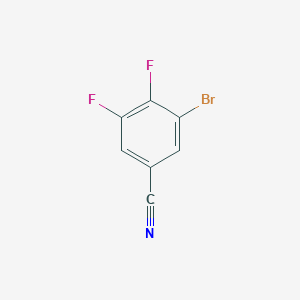
![3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B2637920.png)
![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)
![(2E)-N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2637922.png)
